molecular formula C14H20ClNO2 B263635 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide

Cat. No. B263635
M. Wt: 269.77 g/mol
InChI Key: LXKLQRKJWXCMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide, also known as fenoxaprop-p-ethyl, is a selective herbicide that is widely used in agriculture to control the growth of grassy weeds in crops such as wheat, barley, and rice. This compound belongs to the family of aryloxyphenoxypropionate herbicides and is known for its high efficacy and low toxicity.

Mechanism of Action

Fenoxaprop-p-ethyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is essential for fatty acid synthesis in plants. This results in the accumulation of toxic levels of malonyl-CoA, which leads to the death of the plant.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide-ethyl has low toxicity to mammals and birds, and is rapidly metabolized and excreted from the body. However, it can be toxic to aquatic organisms such as fish and invertebrates, and can persist in the environment for several weeks.

Advantages and Limitations for Lab Experiments

Fenoxaprop-p-ethyl is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its high efficacy and low toxicity make it a useful tool for researchers. However, its specificity for grassy weeds limits its use in experiments involving broadleaf plants.

Future Directions

There are several areas of future research that could be explored with respect to 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide-ethyl. These include:
1. Development of new formulations and delivery systems to improve efficacy and reduce environmental impact.
2. Study of the effects of 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide-ethyl on non-target organisms, including soil microorganisms and beneficial insects.
3. Investigation of the mechanisms of resistance to 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide-ethyl in weeds, and development of strategies to overcome resistance.
4. Study of the long-term effects of 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide-ethyl on soil health and ecosystem function.
5. Evaluation of the potential for 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide-ethyl to be used in integrated weed management programs, in combination with other herbicides and cultural practices.
Conclusion
Fenoxaprop-p-ethyl is a widely used herbicide that is known for its high efficacy and low toxicity. Its mechanism of action involves the inhibition of fatty acid synthesis in plants, leading to the death of grassy weeds. While it has been extensively studied, there are still many areas of future research that could be explored to improve its efficacy and reduce its environmental impact.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide-ethyl involves several steps, starting with the reaction of 4-chlorophenol with ethylene oxide to form 4-chloro-2-hydroxyethylphenyl ether. This intermediate is then reacted with 2-methylpropylamine to form 4-chloro-2-hydroxyethylphenyl-N-(2-methylpropyl)amine. The final step involves the reaction of this intermediate with propionic anhydride to form 2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide-ethyl.

Scientific Research Applications

Fenoxaprop-p-ethyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling grassy weeds such as wild oats, barnyard grass, and foxtail in various crops. Research has also been conducted on its environmental fate and transport, including its persistence in soil and water.

properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C14H20ClNO2/c1-10(2)9-16-13(17)14(3,4)18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17)

InChI Key

LXKLQRKJWXCMQK-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)CNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.